2-(N-methyl4-methylbenzenesulfonamido)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(N-methyl4-methylbenzenesulfonamido)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of aromatic and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl4-methylbenzenesulfonamido)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of N-methyl-4-methylbenzenesulfonamide: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with methylamine under basic conditions.
Acylation Reaction: The N-methyl-4-methylbenzenesulfonamide is then acylated with naphthalen-1-yl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl4-methylbenzenesulfonamido)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized aromatic compounds and sulfonic acids.
Reduction: Corresponding amines and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(N-methyl4-methylbenzenesulfonamido)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(N-methyl4-methylbenzenesulfonamido)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-methylbenzenesulfonamide
- Naphthalen-1-yl acetic acid
- Naphthalene derivatives
Uniqueness
2-(N-methyl4-methylbenzenesulfonamido)-N-(naphthalen-1-yl)acetamide is unique due to its combination of sulfonamide and naphthalene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-10-12-17(13-11-15)26(24,25)22(2)14-20(23)21-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPMRVHUSOFZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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